
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, also known as CPEP, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mécanisme D'action
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway and activate the p38 MAPK pathway, leading to cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound and its potential use in combination with other therapies. In inflammation research, studies are needed to determine the efficacy of this compound in various inflammatory diseases and its potential use as a preventative measure. In neurodegenerative disorders, further studies are needed to determine the optimal treatment regimen for this compound and its potential use in combination with other therapies. Additionally, further research is needed to fully understand this compound's mechanism of action and potential off-target effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential use as a therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to act through multiple pathways. This compound has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but there are also limitations to its use. Future research is needed to further understand this compound's potential therapeutic applications and optimal treatment regimens.
Méthodes De Synthèse
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(4-chlorophenyl)-1H-pyrazole. This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde to yield this compound.
Applications De Recherche Scientifique
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated this compound's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has shown promise in protecting against neuronal damage and improving cognitive function.
Propriétés
Numéro CAS |
1010863-60-1 |
|---|---|
Formule moléculaire |
C17H15ClN2O2 |
Poids moléculaire |
314.77 |
Nom IUPAC |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20) |
Clé InChI |
SYQLUJFPFXBQCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



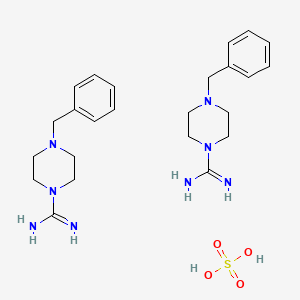
![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
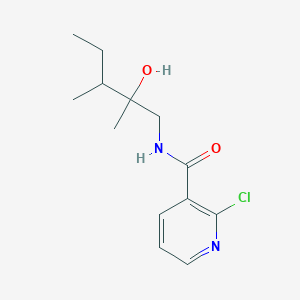
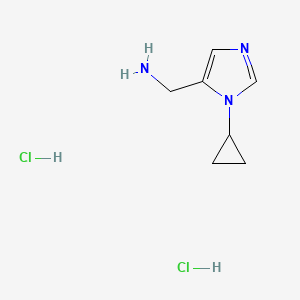
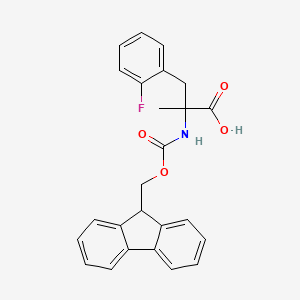
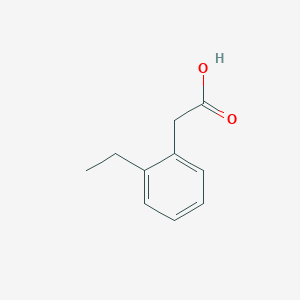


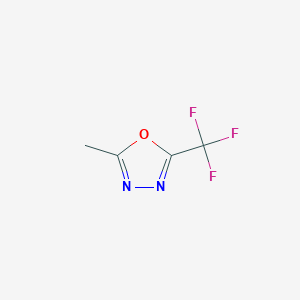
![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)